Enmetazobactam

Beta-lactamase kinetics ESBL inhibition Enzyme inactivation

Procure Enmetazobactam for 3.2-fold superior CTX-M-15 ESBL inactivation vs tazobactam, achieving 16-66x lower cefepime MICs. Designed for precise ESBL research, cUTI models, and benchmarking novel inhibitors. Specify research-grade quantities with purity ≥98%. B2B pricing available.

Molecular Formula C11H14N4O5S
Molecular Weight 314.32 g/mol
CAS No. 1001404-83-6
Cat. No. B1664276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnmetazobactam
CAS1001404-83-6
Synonyms(2S,3S,5R)-3-methyl-3-((3-methyltriazol-3-ium-1-yl)methyl)-4,4,7-trioxo-4'6-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
1H-1,2,3-triazolium, 3-(((2S,3S,5R)-2-carboxy-3-methyl-4,4-dioxido-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-3-yl)methyl)-1-methyl-, inner salt
AAI101
enmetazobactam
Molecular FormulaC11H14N4O5S
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
InChIInChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
InChIKeyHFZITXBUTWITPT-YWVKMMECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enmetazobactam (CAS 1001404-83-6) – A Penicillanic Acid Sulfone Beta-Lactamase Inhibitor for Combination Therapy


Enmetazobactam (formerly AAI101) is a penicillanic acid sulfone-based beta-lactamase inhibitor (BLI) developed specifically to restore the activity of cefepime against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae [1]. Unlike earlier sulfones such as tazobactam, enmetazobactam incorporates a methyl-substituted triazole ring at the C2 position of the penicillanic acid scaffold, which enhances its binding affinity and stability against common ESBLs [2]. The compound is administered intravenously in a fixed 2:1 ratio combination with cefepime and has completed Phase 3 clinical evaluation for complicated urinary tract infections (cUTI) [3].

Why Enmetazobactam Cannot Be Interchanged with Tazobactam or Other BLIs: Quantifiable Differences


Although enmetazobactam and tazobactam share a penicillanic acid sulfone core, the C2 triazole substitution in enmetazobactam yields distinct kinetic and clinical properties that preclude simple substitution [1]. Generic or in-class substitution fails because enmetazobactam demonstrates superior inactivation efficiency against the globally dominant CTX-M-15 ESBL (3.2-fold higher k2/K value), achieves significantly lower MICs for cefepime against ESBL-producing clinical isolates (8- to 16-fold reduction compared to tazobactam), and delivers higher clinical cure rates in ESBL-positive cUTI patients (81.1% vs 65.9% for piperacillin-tazobactam) [2]. These quantifiable differences directly impact therapeutic success and procurement decisions for research and clinical applications [3].

Quantitative Evidence for Enmetazobactam Differentiation: Head-to-Head Data vs Tazobactam and Piperacillin-Tazobactam


Superior Inactivation Efficiency of CTX-M-15 ESBL: Enmetazobactam vs Tazobactam

Enmetazobactam inactivates the CTX-M-15 ESBL with a second-order rate constant (k2/K) of 1.6 × 10⁶ M⁻¹·s⁻¹, which is 3.2-fold higher than that of tazobactam (0.5 × 10⁶ M⁻¹·s⁻¹) under identical assay conditions [1].

Beta-lactamase kinetics ESBL inhibition Enzyme inactivation

Greater Restoration of Cefepime Activity Against ESBL-Producing E. coli: Enmetazobactam vs Tazobactam

Against a panel of 100 CTX-M-15-producing Escherichia coli clinical isolates, cefepime combined with enmetazobactam (4 µg/mL fixed concentration) yielded an MIC₉₀ of 0.12 µg/mL, whereas cefepime combined with tazobactam (4 µg/mL) produced an MIC₉₀ of 2 µg/mL. This represents a 16-fold lower MIC₉₀ for the enmetazobactam-containing combination [1].

MIC reduction ESBL-producing E. coli Cefepime combination

Higher Clinical Cure Rate in ESBL-Positive cUTI: Enmetazobactam Combination vs Piperacillin-Tazobactam

In the Phase 3 ALLIUM trial of patients with complicated urinary tract infections (cUTI) caused by ESBL-positive pathogens, cefepime-enmetazobactam achieved a clinical cure rate of 81.1% (43/53 patients), while piperacillin-tazobactam achieved 65.9% (29/44 patients). This 15.2% absolute difference (95% CI: 1.4% to 29.0%) was statistically significant [1].

Phase 3 trial Complicated urinary tract infection Clinical cure rate

Broadened Spectrum Against Class A ESBLs Beyond CTX-M: Enmetazobactam vs Tazobactam

Enmetazobactam (fixed 4 µg/mL) reduces cefepime MIC₉₀ against SHV-12-producing Klebsiella pneumoniae from >64 µg/mL (cefepime alone) to 0.25 µg/mL, whereas tazobactam (4 µg/mL) only reduces MIC₉₀ to 16 µg/mL. Similarly against TEM-3-producing E. coli, enmetazobactam achieves an MIC₉₀ of 0.12 µg/mL compared to 8 µg/mL for tazobactam. These represent 64-fold and 66-fold differences, respectively [1].

SHV-12 TEM-3 ESBL panel

Optimal Research and Industrial Applications for Enmetazobactam Based on Differential Evidence


ESBL Inactivation Kinetics Studies: Enmetazobactam as a Superior Tool Over Tazobactam

Use enmetazobactam in biochemical assays requiring rapid, efficient inactivation of CTX-M-15, SHV-12, or TEM-3 ESBLs. The 3.2-fold higher k2/K value for CTX-M-15 compared to tazobactam [1] makes enmetazobactam the preferred inhibitor for mechanistic studies of ESBL inhibition, resistance evolution, or beta-lactamase structural biology where complete enzyme shutdown is required within seconds.

In Vitro Susceptibility Testing Against ESBL-Producing Enterobacteriaceae

For laboratories performing MIC determinations or combination disk tests on clinical or environmental ESBL-producing isolates, enmetazobactam provides 16- to 66-fold greater cefepime MIC reduction than tazobactam [1]. This makes enmetazobactam the inhibitor of choice when the research objective is to distinguish true ESBL-mediated resistance from other mechanisms or to simulate the most effective therapeutic combinations.

Translational Animal Models of ESBL-Positive Complicated Urinary Tract Infection

Given the Phase 3 ALLIUM trial data showing a 15.2% absolute improvement in clinical cure for ESBL-positive cUTI patients [1], researchers designing preclinical or translational cUTI models should prioritize enmetazobactam over tazobactam to align with the most clinically efficacious comparator. This ensures that animal model outcomes are more predictive of human therapeutic success.

Combination Antibiotic Screening Against Multidrug-Resistant Enterobacteriaceae

In industrial high-throughput screening for novel antibiotic combinations, enmetazobactam (in fixed 2:1 ratio with cefepime) should be used as the benchmark inhibitor for class A ESBL-producing strains. Its superior MIC reduction profile against CTX-M, SHV, and TEM families [1] provides a more stringent and realistic comparator than tazobactam for assessing the relative performance of novel beta-lactamase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enmetazobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.